molecular formula C12H11ClN2O B1524724 4-((Benzyloxy)methyl)-6-chloropyrimidine CAS No. 914802-11-2

4-((Benzyloxy)methyl)-6-chloropyrimidine

Cat. No. B1524724
M. Wt: 234.68 g/mol
InChI Key: NUKBJRZXHSFACD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2- (4- (benzyloxy)-5- (hydroxyl) phenyl) benzothiazole derivatives was designed, synthesized, and evaluated . The results revealed that representative compound 3h possessed potent and selective MAO-B inhibitory activity . Additionally, 3h also displayed excellent anti-oxidative effect, significant metal chelating ability, and appropriate BBB permeability .


Molecular Structure Analysis

The molecular structure of “4-((Benzyloxy)methyl)-6-chloropyrimidine” can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a benzyloxy group (a benzene ring attached to an oxygen atom) and a methyl group. The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .

Scientific Research Applications

Synthesis and Antitumor Activity

The synthesis of derivatives of pyrimidine, such as 2,4-diamino-6-(substituted benzyl)-pyrimidines, has been explored for their antitumor activities. These compounds, including variations like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, have shown significant activity against certain types of cancer, highlighting the potential of benzyl-substituted pyrimidines in developing new antitumor drugs (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Antiviral Research

Research on pyrimidine derivatives has extended into antiviral applications. Studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have demonstrated that certain derivatives can inhibit retrovirus replication, including human immunodeficiency virus (HIV), suggesting a promising avenue for developing novel antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Optical and Electronic Properties

The electronic and optical properties of pyrimidine derivatives, including their potential in nonlinear optics (NLO), have been a focus of recent research. Studies on thiopyrimidine derivatives have provided insights into their structural parameters, electronic properties, and potential applications in optoelectronic devices, indicating the versatility of pyrimidine compounds in materials science (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).

Future Directions

The future directions for the study of “4-((Benzyloxy)methyl)-6-chloropyrimidine” could involve further exploration of its synthesis, characterization, and potential applications. Given the bioactivity observed in similar compounds, it may be worthwhile to investigate the potential therapeutic applications of “4-((Benzyloxy)methyl)-6-chloropyrimidine” in more detail .

properties

IUPAC Name

4-chloro-6-(phenylmethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKBJRZXHSFACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697768
Record name 4-[(Benzyloxy)methyl]-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Benzyloxy)methyl)-6-chloropyrimidine

CAS RN

914802-11-2
Record name 4-[(Benzyloxy)methyl]-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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